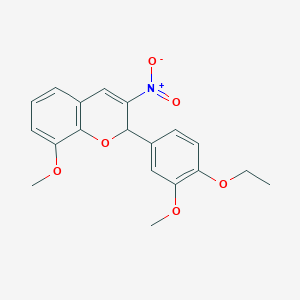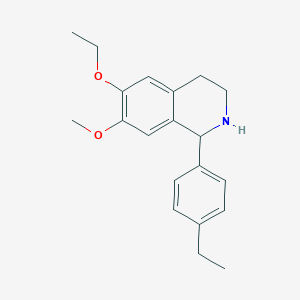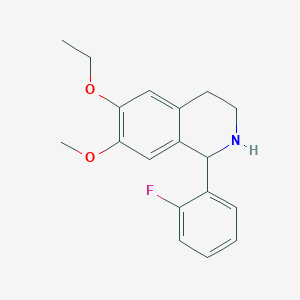![molecular formula C16H20FN3O B4294069 (4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4294069.png)
(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Übersicht
Beschreibung
(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a propyl chain, and a pyrazolone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of (4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting with the preparation of the pyrazolone core. One common method involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with propylamine and an appropriate aldehyde under reflux conditions to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to enhance yield and purity.
Analyse Chemischer Reaktionen
(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the propyl chain or the pyrazolone core, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl group in the pyrazolone core to form alcohols.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the treatment of inflammatory diseases and cancer. Its ability to modulate specific biological pathways makes it a valuable target for medicinal chemistry.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Wirkmechanismus
The mechanism of action of (4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, (4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of a fluorophenyl group and a pyrazolone core. Similar compounds include:
2-(4-chlorophenyl)-5-propyl-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one: This compound has a chlorophenyl group instead of a fluorophenyl group, which can lead to differences in reactivity and biological activity.
2-(4-methylphenyl)-5-propyl-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one: The presence of a methyl group instead of a fluorine atom can affect the compound’s chemical properties and its interactions with biological targets.
2-(4-bromophenyl)-5-propyl-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one: The bromophenyl group introduces different steric and electronic effects, which can influence the compound’s reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-propyl-4-(propyliminomethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c1-3-5-15-14(11-18-10-4-2)16(21)20(19-15)13-8-6-12(17)7-9-13/h6-9,11,19H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMKPICTYBKZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 3-[5-({3-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOATE](/img/structure/B4293992.png)

![2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE](/img/structure/B4294005.png)
![8-({[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-BUTYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4294012.png)
![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N,N-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4294014.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B4294021.png)
![2-({4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL](/img/structure/B4294029.png)


![2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4294042.png)
![3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE](/img/structure/B4294048.png)
![6-AMINO-3-(4-BROMOPHENYL)-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4294054.png)
![(4E)-4-({[2-(4-CHLOROPHENYL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4294070.png)
![(4E)-4-({[2-(4-BENZOYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4294082.png)
